barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate typically involves the diazotization of 2-hydroxy-1-naphthylamine followed by coupling with 3-chloro-2-methylbenzenesulfonic acid . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions, often carried out in batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate undergoes various chemical reactions, including:
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and sulfonate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various nucleophiles for substitution reactions . The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate has several scientific research applications:
Mechanism of Action
The mechanism of action of barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate involves its interaction with cellular components, leading to cytotoxic effects. The compound can induce apoptosis in cancer cells by disrupting cellular pathways and targeting specific molecular structures .
Comparison with Similar Compounds
Similar Compounds
- Barium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate]
- Naphthol diazenyl scaffold-based Schiff bases
Uniqueness
Barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its vibrant red color and stability make it a valuable pigment, while its potential cytotoxic effects open avenues for medical research .
Properties
CAS No. |
68368-34-3 |
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Molecular Formula |
C34H24BaCl2N4O8S2 |
Molecular Weight |
888.9 g/mol |
IUPAC Name |
barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate |
InChI |
InChI=1S/2C17H13ClN2O4S.Ba/c2*1-10-13(18)7-8-14(17(10)25(22,23)24)19-20-16-12-5-3-2-4-11(12)6-9-15(16)21;/h2*2-9,21H,1H3,(H,22,23,24);/q;;+2/p-2 |
InChI Key |
TYANXFGJPWZLPB-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C=CC(=C1S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O)Cl.CC1=C(C=CC(=C1S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O)Cl.[Ba+2] |
Origin of Product |
United States |
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